molecular formula C21H23NO5S B15155028 propan-2-yl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

propan-2-yl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B15155028
M. Wt: 401.5 g/mol
InChI Key: TZNLUPUWEKFBLT-UHFFFAOYSA-N
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Description

ISOPROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzodioxole moiety, an amido group, and a cycloheptathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the amido group and the cycloheptathiophene ring. Common reagents used in these reactions include isopropyl alcohol, benzodioxole derivatives, and thiophene precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ISOPROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, ISOPROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it a promising candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ISOPROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE include other benzodioxole derivatives and cycloheptathiophene compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.

Uniqueness

The uniqueness of ISOPROPYL 2-(2H-1,3-BENZODIOXOLE-5-AMIDO)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of the benzodioxole moiety, amido group, and cycloheptathiophene ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

propan-2-yl 2-(1,3-benzodioxole-5-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H23NO5S/c1-12(2)27-21(24)18-14-6-4-3-5-7-17(14)28-20(18)22-19(23)13-8-9-15-16(10-13)26-11-25-15/h8-10,12H,3-7,11H2,1-2H3,(H,22,23)

InChI Key

TZNLUPUWEKFBLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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